molecular formula C26H41N3O6 B13722699 Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt

Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt

Cat. No.: B13722699
M. Wt: 491.6 g/mol
InChI Key: LVBPPXVRTJXZEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Utilized in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, although not used clinically.

    Industry: Employed in the production of specialized biochemical reagents.

Mechanism of Action

The mechanism of action of Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds. The nitro group can also undergo reduction to form an amine, which can further interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is unique due to its specific combination of the Boc-protected amino acid and the dicyclohexylammonium salt. This combination provides stability and solubility advantages, making it particularly useful in peptide synthesis and other biochemical applications .

Properties

Molecular Formula

C26H41N3O6

Molecular Weight

491.6 g/mol

IUPAC Name

dicyclohexylazanium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2

InChI Key

LVBPPXVRTJXZEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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